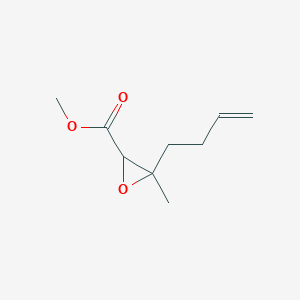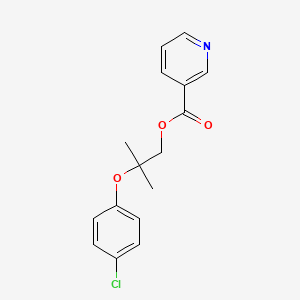
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can be achieved through several methods. One common approach involves the hydroxymethylation of phenolic ketones. For instance, the hydroxymethylation of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid can yield the desired compound . The reaction is typically carried out at room temperature for 45 hours, although variations in temperature and reaction time can affect the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using water as a solvent and avoiding toxic metal catalysts, can be applied to develop environmentally friendly and scalable production processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols.
Applications De Recherche Scientifique
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses or cell signaling pathways, leading to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzothiepins and related heterocyclic compounds, such as:
- 2-Aminothiazole-4-carboxylate Schiff bases
- Quinoline hydrazone derivatives
- 2-Hydroxy-N’-(2-hydroxy-3-methoxyphenyl)methylidene-benzohydrazone
Uniqueness
4-(Hydroxymethylidene)-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific structural features, such as the hydroxymethylidene group and the benzothiepin ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
40322-47-2 |
|---|---|
Formule moléculaire |
C11H10O2S |
Poids moléculaire |
206.26 g/mol |
Nom IUPAC |
4-(hydroxymethylidene)-2,3-dihydro-1-benzothiepin-5-one |
InChI |
InChI=1S/C11H10O2S/c12-7-8-5-6-14-10-4-2-1-3-9(10)11(8)13/h1-4,7,12H,5-6H2 |
Clé InChI |
SKCXPDWOKNNDPF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC2=CC=CC=C2C(=O)C1=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-butyl-4-ethyl-4-hydroxy-6-methyl-1H-pyrano[3,4-c]pyridine-3,8-dione](/img/structure/B14671382.png)
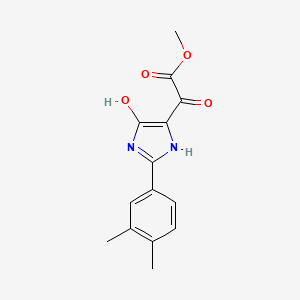

![3-[(2-Chloro-4-nitrophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14671408.png)
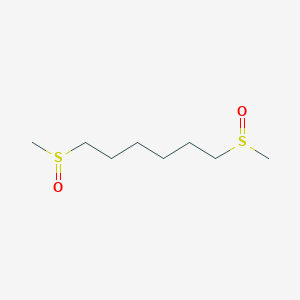
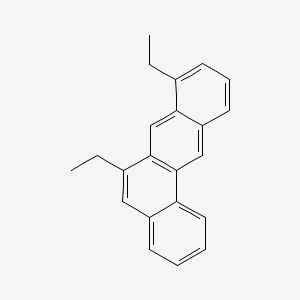
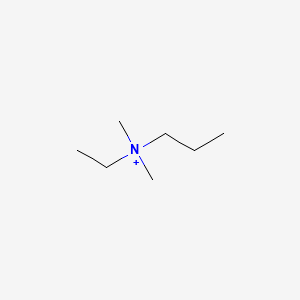
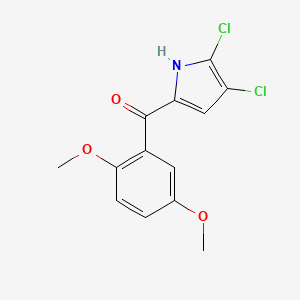
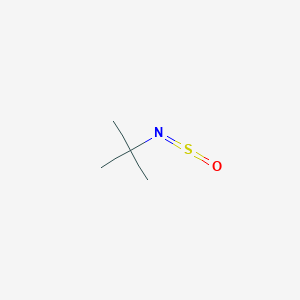
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[bis(2-hydroxypropyl)amino]-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-, dipotassium disodium salt](/img/structure/B14671448.png)
